molecular formula C10H11F2NO2 B7975201 3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine

3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine

Cat. No.: B7975201
M. Wt: 215.20 g/mol
InChI Key: LDGRGBLSVAZDAL-UHFFFAOYSA-N
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Description

3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group and an oxetane ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating reagent.

    Coupling with Phenylamine: The final step involves coupling the oxetane and difluoromethyl intermediates with phenylamine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxetane ring play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    3-Difluoromethyl-4-(oxetan-3-yloxy)-benzene: Lacks the amine group, resulting in different reactivity and applications.

    4-(Oxetan-3-yloxy)-phenylamine:

    3-Difluoromethyl-phenylamine: Lacks the oxetane ring, leading to distinct chemical behavior and applications.

Uniqueness

3-Difluoromethyl-4-(oxetan-3-yloxy)-phenylamine is unique due to the presence of both the difluoromethyl group and the oxetane ring, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(difluoromethyl)-4-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-10(12)8-3-6(13)1-2-9(8)15-7-4-14-5-7/h1-3,7,10H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRGBLSVAZDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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